molecular formula C19H15Cl2NO3S B2466917 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 338749-87-4

1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No. B2466917
CAS RN: 338749-87-4
M. Wt: 408.29
InChI Key: LPHRIFBQWNOWOP-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains dichlorophenyl and methylsulfonylphenyl groups attached to the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the introduction of the dichlorophenyl and methylsulfonylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the dichlorophenyl and methylsulfonylphenyl groups. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-withdrawing dichlorophenyl and methylsulfonylphenyl groups. These groups could potentially participate in various chemical reactions, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the dichlorophenyl and methylsulfonylphenyl groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Molecular Structure and Synthesis

  • The structural analysis of related compounds shows that molecular rearrangements can be utilized in synthesis processes. For instance, 4‐iminomethyl‐1,2,3‐triazoles undergo isomer interconversion when heated, affecting the equilibrium position depending on the substituents. This has applications in synthesizing various aldehydes and nitriles, showcasing a versatile use in organic chemistry (L'abbé et al., 1990).

  • Research on pyrazole derivatives, closely related to the compound , demonstrates a range of synthetic sequences. These include creating chalcones and bipyrazoles with potential use in developing novel chemical entities (Cuartas et al., 2017).

Chemical Properties and Crystallography

  • The crystal structure of related pyrazole derivatives provides insights into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Xu & Shi, 2011).

  • The formation of highly substituted pyrroles, through reactions involving aromatic aldehydes, β-keto esters, and nitromethane, exemplifies the potential for creating diverse molecular structures with specific properties (Saeidian et al., 2013).

Potential Biological Applications

  • The synthesis of pyrazole derivatives and their antimicrobial properties highlight the potential of such compounds in medicinal chemistry. Studies show that these compounds can exhibit significant antimicrobial activities, making them potential candidates for drug development (Bhat et al., 2016).

  • Research on pyrrole derivatives has shown promising results in developing antimycobacterial agents, indicating potential applications in treating bacterial infections (Biava et al., 2008).

Photochemical and Ultrasonic Applications

  • The photochemical behavior of halogenated pyrroles, including substitution reactions upon irradiation, suggests potential applications in photochemical synthesis and material science (D’Auria et al., 1997).

  • Ultrasonic-assisted synthesis of pyrazole derivatives, like the ultrasonics-promoted synthesis of dihydropyrazole derivatives, highlights the use of alternative energy sources to enhance chemical reactions, potentially leading to more efficient and eco-friendly synthesis methods (Trilleras et al., 2013).

Future Directions

The study and application of this compound could potentially be a topic of future research, particularly if it shows promising biological activity. Further studies could include more detailed investigations into its synthesis, reactivity, and potential uses .

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-12-14(11-23)7-19(13-3-5-18(6-4-13)26(2,24)25)22(12)17-9-15(20)8-16(21)10-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRIFBQWNOWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde

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